molecular formula C10H9FO B2444943 2-Cyclopropyl-6-fluorobenzaldehyde CAS No. 1355089-66-5

2-Cyclopropyl-6-fluorobenzaldehyde

Cat. No. B2444943
CAS RN: 1355089-66-5
M. Wt: 164.179
InChI Key: CEWIUCWQYKLAOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Cyclopropyl-6-fluorobenzaldehyde involves radical reactions . Fleeting radicals can be seen by ring-opening of cyclopropyl methyl radical and 1,2-migration type rearrangements, which are unimolecular radical reactions with known reaction rates . Such reactions function as molecular “clocks” in competition experiments with bimolecular radical reactions to measure unknown rates .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-6-fluorobenzaldehyde is unique and contributes to its intriguing properties. It is used widely in scientific research due to its structure and reactivity.


Chemical Reactions Analysis

The chemical reactions involving 2-Cyclopropyl-6-fluorobenzaldehyde are intriguing. The compound exhibits unique reactivity, making it a valuable tool for scientists exploring new frontiers.

Scientific Research Applications

Organic Synthesis

“2-Cyclopropyl-6-fluorobenzaldehyde” can be used in organic synthesis, particularly in the generation of free radicals . Free radicals are known for their chaotic behavior and controlling them is challenging . However, modern science has brought about smarter methodologies for the generation of radicals and catalysis of radical reactions . The activation of 4-fluorobenzaldehyde in situ by Brønsted acid and the subsequent trapping of alkyl radicals under photochemical conditions is a recent example .

Material Science

The versatility of radicals, which can be generated from “2-Cyclopropyl-6-fluorobenzaldehyde”, has had a profound impact on material science . Radicals have shown their ‘translational’ potential in this field .

Agrochemicals

Radicals derived from “2-Cyclopropyl-6-fluorobenzaldehyde” can also be used in the field of agrochemicals . Their unique properties and reactivity make them suitable for various applications in this field .

Fine-Chemical Manufacturing

In the fine-chemical manufacturing industry, “2-Cyclopropyl-6-fluorobenzaldehyde” and its radicals can be used to synthesize a variety of fine chemicals . These chemicals have applications in various industries, including pharmaceuticals, cosmetics, and food industries .

Drug Discovery

The radicals derived from “2-Cyclopropyl-6-fluorobenzaldehyde” can be used in drug discovery . They can be used to synthesize new drug molecules or modify existing ones to improve their properties .

Hydrogel Synthesis

“2-Cyclopropyl-6-fluorobenzaldehyde” can be used in the synthesis of hydrogels . For example, new graft copolymer hydrogels with sensitivity to both temperature and pH have been synthesized by radical copolymerization of sodium acrylate, acrylamide, and poly (2-cyclopropyl-2-oxazoline) macromonomers (MM) with a styryl end group in the presence of a bisacrylamide . These hydrogels can respond to changes in temperature or pH, which makes them useful in various applications, such as drug delivery systems .

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluorobenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyclopropyl-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWIUCWQYKLAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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